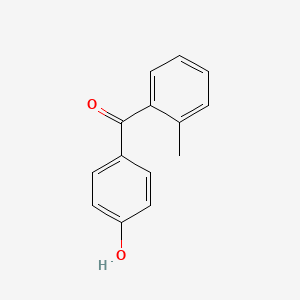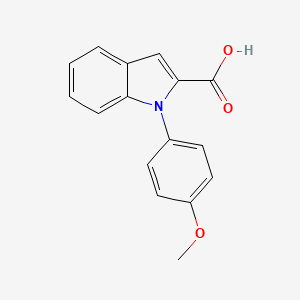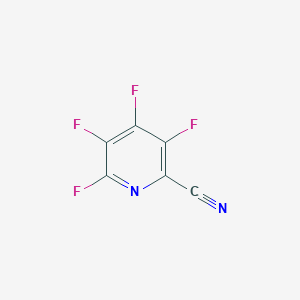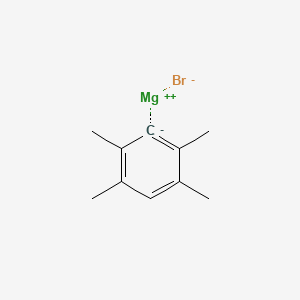
2,3,5,6-四甲基苯基溴化镁
描述
2,3,5,6-Tetramethylphenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds. This compound is particularly useful in the formation of various organic molecules, making it a valuable tool in both academic and industrial research.
科学研究应用
2,3,5,6-Tetramethylphenylmagnesium bromide is widely used in scientific research for various applications:
Organic Synthesis: Used to form complex organic molecules.
Pharmaceuticals: In the synthesis of drug intermediates.
Material Science: In the preparation of polymers and advanced materials.
Biological Studies: As a reagent in the synthesis of biologically active compounds.
作用机制
Target of Action
2,3,5,6-Tetramethylphenylmagnesium bromide is a Grignard reagent . The primary targets of this compound are carbonyl-containing compounds . The carbonyl group in these compounds plays a crucial role in the reaction with Grignard reagents .
Mode of Action
The Grignard reagent, such as 2,3,5,6-Tetramethylphenylmagnesium bromide, reacts with the carbonyl group of the target compound . This reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, resulting in the formation of a new carbon-carbon bond . The reaction proceeds through a two-step process: first, the Grignard reagent is prepared, and then it is reacted with a suitable carbonyl-containing compound .
Biochemical Pathways
The Grignard reaction is a key step in many biochemical pathways, particularly in the synthesis of organic compounds . The formation of a carbon-carbon bond by the Grignard reaction is a fundamental transformation in organic chemistry, enabling the construction of complex molecules from simpler precursors .
Pharmacokinetics
The properties of the compound, such as its reactivity and solubility, can influence its behavior in a chemical reaction system .
Result of Action
The result of the action of 2,3,5,6-Tetramethylphenylmagnesium bromide is the formation of a new organic compound with a carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including complex molecules of biological or pharmaceutical interest .
Action Environment
The action of 2,3,5,6-Tetramethylphenylmagnesium bromide is highly sensitive to the environment . The reaction requires anhydrous (water-free) conditions, as the presence of water can lead to the rapid destruction of the Grignard reagent . The reaction is typically carried out in an ether solvent, which can solvate the organometallic compound and facilitate the reaction .
准备方法
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetramethylphenylmagnesium bromide is typically prepared by reacting 2,3,5,6-tetramethylbromobenzene with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the preparation of 2,3,5,6-tetramethylphenylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired Grignard reagent.
化学反应分析
Types of Reactions
2,3,5,6-Tetramethylphenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Organic halides for substitution reactions.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Anhydrous ether solvents like THF.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl Compounds: From coupling reactions.
Substituted Aromatics: From substitution reactions.
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.
2,4,6-Trimethylphenylmagnesium Bromide: Another methyl-substituted Grignard reagent.
2,3,5,6-Tetramethylphenylmagnesium Chloride: Similar structure but with a chloride instead of a bromide.
Uniqueness
2,3,5,6-Tetramethylphenylmagnesium bromide is unique due to its specific substitution pattern, which can influence the steric and electronic properties of the resulting products. This makes it particularly useful for synthesizing compounds with specific structural requirements.
属性
IUPAC Name |
magnesium;1,2,4,5-tetramethylbenzene-6-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-7-5-9(3)10(4)6-8(7)2;;/h5H,1-4H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMLXCFHISGFAS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C([C-]=C1C)C)C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


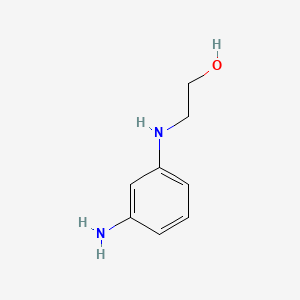
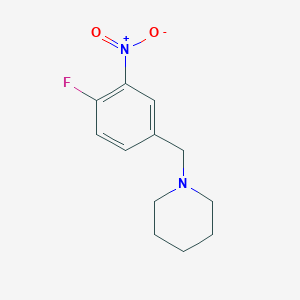

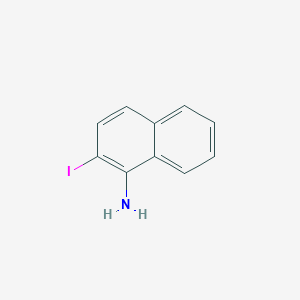
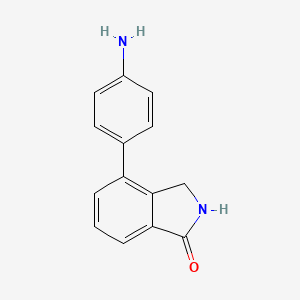
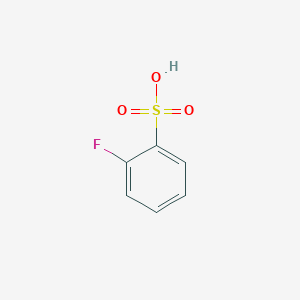
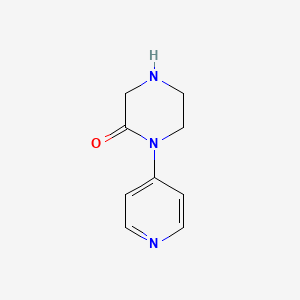
![4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B1613121.png)

